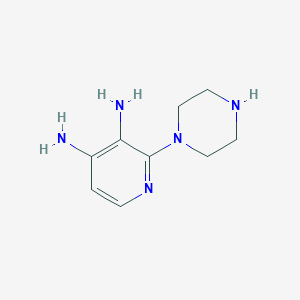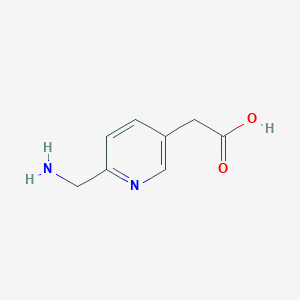
2-(6-(Aminomethyl)pyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Aminomethyl)pyridin-3-yl)acetic acid is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Aminomethyl)pyridin-3-yl)acetic acid typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness, allowing for the production of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids in one synthetic stage with high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions, such as the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid, is a promising approach for large-scale synthesis due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Aminomethyl)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
2-(6-(Aminomethyl)pyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-(Aminomethyl)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to block γ-aminobutyric acid receptors, leading to effects on brain function . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2-(6-(Aminomethyl)pyridin-3-yl)acetic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have similar structures and are used for similar applications, including as antibacterial, antifungal, and antiviral agents.
Pyridine derivatives: These compounds share the pyridine ring structure and are used in a wide range of chemical and biological applications.
Properties
CAS No. |
34984-17-3 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-[6-(aminomethyl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H10N2O2/c9-4-7-2-1-6(5-10-7)3-8(11)12/h1-2,5H,3-4,9H2,(H,11,12) |
InChI Key |
BHEYASRGDVRLKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


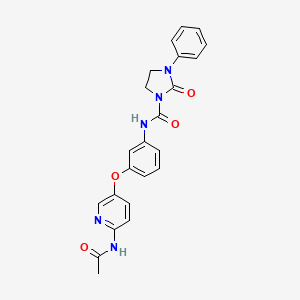
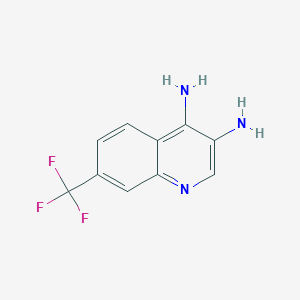
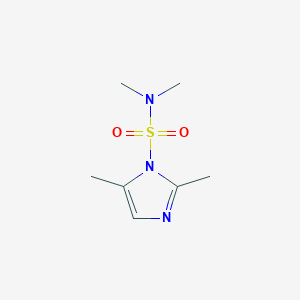
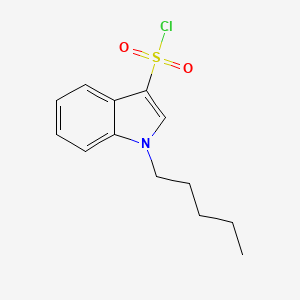
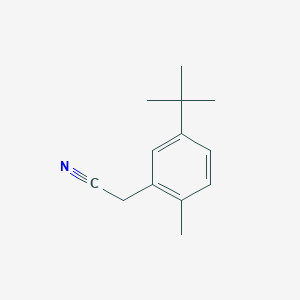
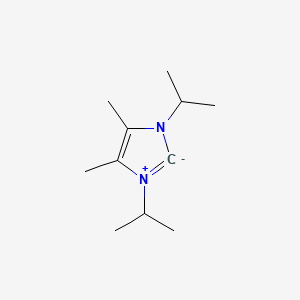
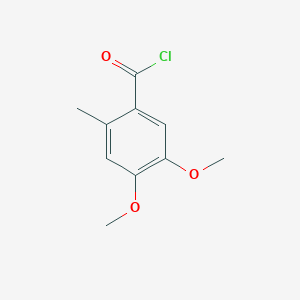
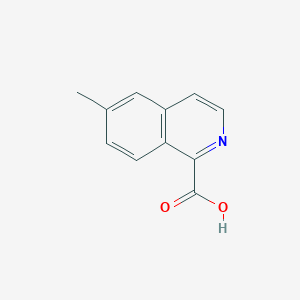
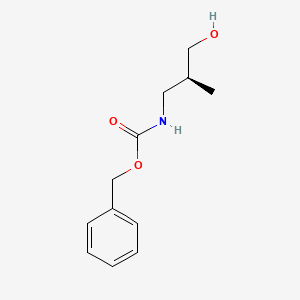
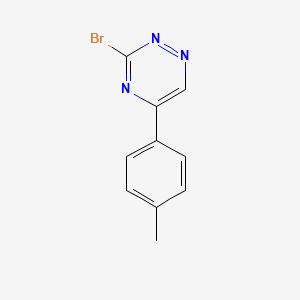
![2-Amino-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12833464.png)
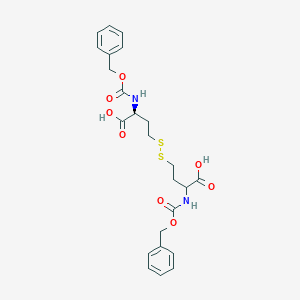
![1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B12833471.png)
